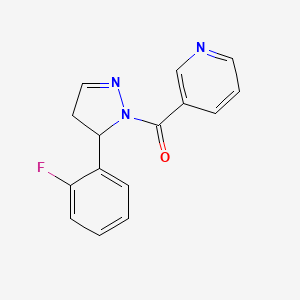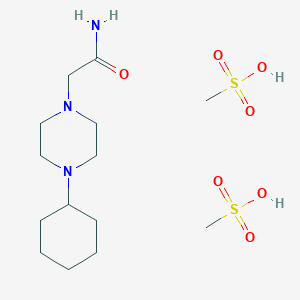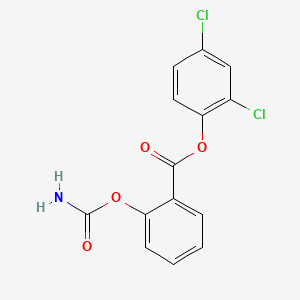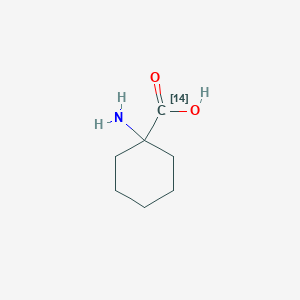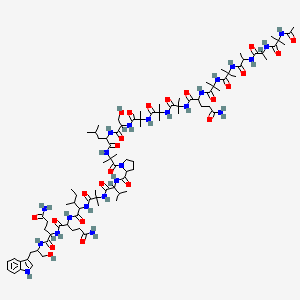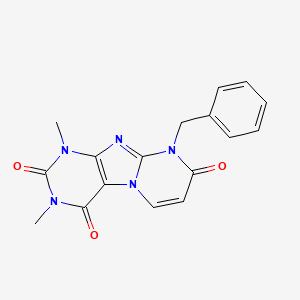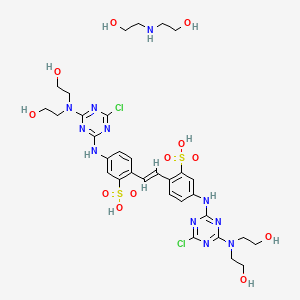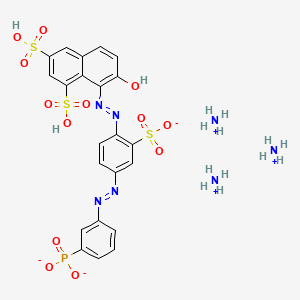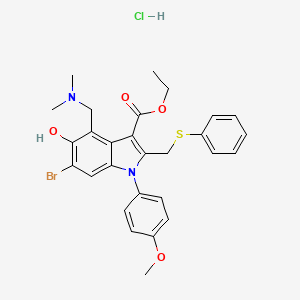
3-Amino-N-methyl-4-(octadecyloxy)benzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE: is an organic compound with the molecular formula C25H46N2O3S and a molecular weight of 454.71 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an octadecyloxy group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE typically involves the following steps:
Nitration: The starting material, 4-(octadecyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form various derivatives depending on the reducing agent used.
Substitution: The sulfonamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug discovery and development processes to identify new lead compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of various industrial products, including coatings and surfactants .
Mécanisme D'action
The mechanism of action of 3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the octadecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-(OCTADECYLOXY)BENZENESULFONAMIDE: Lacks the amino and methyl groups, resulting in different chemical and biological properties.
3-AMINO-4-(OCTADECYLOXY)BENZENESULFONAMIDE: Lacks the methyl group, which can affect its reactivity and interactions.
3-AMINO-N-METHYL-4-(HEXADECYLOXY)BENZENESULFONAMIDE: Contains a shorter alkyl chain, which can influence its solubility and hydrophobic interactions.
Uniqueness: 3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE is unique due to the presence of both the amino and methyl groups, as well as the long octadecyloxy chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various scientific research applications .
Propriétés
Numéro CAS |
97158-35-5 |
|---|---|
Formule moléculaire |
C25H46N2O3S |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
3-amino-N-methyl-4-octadecoxybenzenesulfonamide |
InChI |
InChI=1S/C25H46N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30-25-20-19-23(22-24(25)26)31(28,29)27-2/h19-20,22,27H,3-18,21,26H2,1-2H3 |
Clé InChI |
UZSVPPCZPGPYKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



